ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16711083
InChI: InChI=1S/C14H13F3N2O2/c1-3-21-13(20)11-8(2)18-12(19-11)9-6-4-5-7-10(9)14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19)
SMILES:
Molecular Formula: C14H13F3N2O2
Molecular Weight: 298.26 g/mol

ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate

CAS No.:

Cat. No.: VC16711083

Molecular Formula: C14H13F3N2O2

Molecular Weight: 298.26 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate -

Specification

Molecular Formula C14H13F3N2O2
Molecular Weight 298.26 g/mol
IUPAC Name ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate
Standard InChI InChI=1S/C14H13F3N2O2/c1-3-21-13(20)11-8(2)18-12(19-11)9-6-4-5-7-10(9)14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19)
Standard InChI Key FPKQRPKERSHBMQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2C(F)(F)F)C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula, C₁₄H₁₃F₃N₂O₂, reflects its hybrid aromatic-heterocyclic architecture. Key identifiers include:

PropertyValueSource
Molecular Weight298.26 g/mol
IUPAC Nameethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate
SMILESCCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2C(F)(F)F)C
InChIKeyFPKQRPKERSHBMQ-UHFFFAOYSA-N
PubChem CID53404398

The trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and metabolic stability. The ethyl ester at position 4 enhances solubility in organic solvents, a critical factor in synthetic applications.

Spectroscopic and Computational Data

While experimental spectroscopic data (e.g., NMR, IR) for this specific compound remains unpublished, computational descriptors provide insights into its stability and reactivity. The InChIKey (FPKQRPKERSHBMQ-UHFFFAOYSA-N) serves as a unique identifier for database searches, enabling rapid cross-referencing with analogous structures. Quantum mechanical calculations predict moderate polarity, with the trifluoromethyl group contributing to a dipole moment of ~3.2 D, comparable to other fluorinated aromatics.

Synthesis and Optimization

Synthetic Routes

The synthesis of ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate typically involves multi-step protocols, as outlined below:

  • Condensation of Amidines and α-Keto Esters:
    Reaction of 2-(trifluoromethyl)benzamidine with ethyl 3-oxobutanoate under acidic conditions yields the imidazole core via cyclocondensation. This method mirrors strategies employed for analogous imidazoles, such as ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate .

  • Post-Functionalization:
    Introduction of the methyl group at position 5 often involves alkylation or cross-coupling reactions. For example, palladium-catalyzed methylation using methylboronic acid has been reported for related compounds .

  • Esterification:
    Final carboxylate esterification is achieved via refluxing with ethanol in the presence of sulfuric acid, a standard procedure for imidazole derivatives.

Biological Relevance and Hypothesized Mechanisms

Pharmacophoric Features

The imidazole ring’s nitrogen atoms enable hydrogen bonding with biological targets, while the trifluoromethyl group enhances lipophilicity (LogP ≈ 2.8), promoting membrane permeability. These attributes align with known kinase inhibitors, such as c-Met and EGFR antagonists, though direct evidence for this compound remains speculative.

Comparative Analysis with Analogues

Substitution patterns profoundly influence bioactivity:

CompoundSubstituentLogPHypothesized Activity
Ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate-CF₃ at phenyl C22.8Kinase inhibition
Ethyl 4-methyl-2-(4-(trifluoromethoxy)phenyl)-1H-imidazole-5-carboxylate -OCF₃ at phenyl C43.1Antifungal
Ethyl 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylate -CF₃ at imidazole C52.5Antibacterial

The C2-trifluoromethyl substitution in the target compound may favor interactions with hydrophobic enzyme pockets, a feature exploited in COX-2 inhibitors.

Research Challenges and Future Directions

Unanswered Questions

  • Biological Screening: No published data exist on this compound’s activity against specific targets. Priority assays should include kinase panels (e.g., JAK2, PI3K) and antimicrobial screens.

  • Metabolic Stability: The ethyl ester may confer susceptibility to esterase-mediated hydrolysis, necessitating prodrug strategies for in vivo applications.

Synthetic Innovations

Recent advances in flow chemistry could address yield limitations. For instance, continuous-flow cyclocondensation reduces side reactions in imidazole synthesis, potentially improving yields to >75% .

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